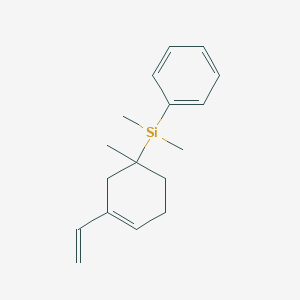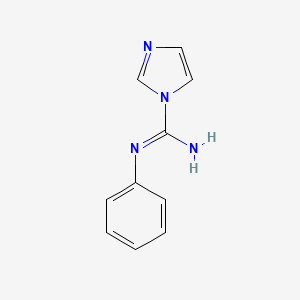
1,1'-(1-Methoxy-3,3,5,5-tetramethylhexane-1,1-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylhexane is an organic compound characterized by its unique structure, which includes two phenyl groups, a methoxy group, and four methyl groups attached to a hexane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylhexane typically involves the following steps:
Formation of the Hexane Backbone: The hexane backbone can be synthesized through various methods, including the alkylation of smaller carbon chains.
Introduction of Phenyl Groups: The phenyl groups are introduced through Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Addition of Methoxy Group: The methoxy group is added via nucleophilic substitution, where a methoxide ion replaces a leaving group on the hexane backbone.
Methylation: The final step involves the methylation of the hexane backbone to introduce the four methyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylhexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylhexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylhexane involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylpentane: Similar structure but with a pentane backbone.
1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylheptane: Similar structure but with a heptane backbone.
1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylbutane: Similar structure but with a butane backbone.
Uniqueness
1,1-Diphenyl-1-methoxy-3,3,5,5-tetramethylhexane is unique due to its specific hexane backbone and the presence of both phenyl and methoxy groups. This combination of structural features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
164802-26-0 |
|---|---|
Molecular Formula |
C23H32O |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
(1-methoxy-3,3,5,5-tetramethyl-1-phenylhexyl)benzene |
InChI |
InChI=1S/C23H32O/c1-21(2,3)17-22(4,5)18-23(24-6,19-13-9-7-10-14-19)20-15-11-8-12-16-20/h7-16H,17-18H2,1-6H3 |
InChI Key |
YJWPJVVDURTHDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


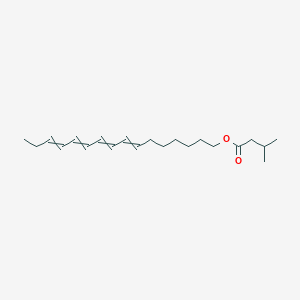

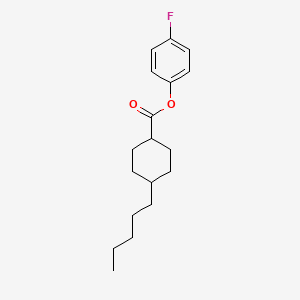
![5,6,7,8-Tetramethylidene-2,3-dioxabicyclo[2.2.2]octane](/img/structure/B14278753.png)
![2-Phenylpyrazolo[1,5-A]quinoxalin-4-amine](/img/structure/B14278758.png)
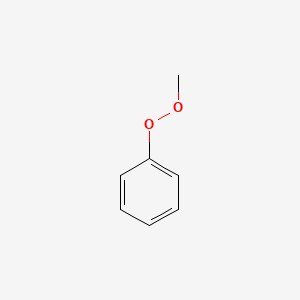
![2-Phenyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-imidazole](/img/structure/B14278770.png)
![5,5'-(1,4-Phenylene)bis(2,3-dihydrothieno[3,4-b][1,4]dioxine)](/img/structure/B14278776.png)
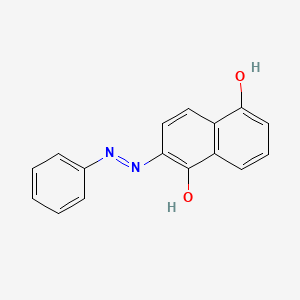
![1H-Tetrazole, 5-(methylsulfonyl)-1-[(4-nitrophenyl)methyl]-](/img/structure/B14278802.png)


